molecular formula C10H15BrN2O2 B2919321 ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 1354895-87-6

ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Cat. No. B2919321
CAS RN: 1354895-87-6
M. Wt: 275.146
InChI Key: WUALFLXVHDUJFW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. An example is ethyl 4-bromo-1H-pyrazole-5-carboxylate .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .


Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for ethyl 4-bromo-1H-pyrazole-5-carboxylate is 1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions , and can be used as ligands in the formation of various metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole depend on its specific structure. For example, ethyl 4-bromo-1H-pyrazole-5-carboxylate has a molecular weight of 219.04 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives, including ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell signaling pathways . The bromo and carboxylate groups are particularly significant as they can be modified to enhance the compound’s selectivity and potency against cancer cells.

Agriculture: Herbicides

In the agricultural sector, pyrazole derivatives serve as potent herbicides. They act by disrupting the normal growth processes of weeds, thus protecting crops from competition for resources . The structural flexibility of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate allows for the development of herbicides with specific action modes tailored to target species.

Pharmaceutical Research: Anti-inflammatory Drugs

The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs . Their mechanism involves the modulation of inflammatory cytokines and enzymes, which are key players in the inflammatory response.

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to act as enzyme inhibitors, which can be utilized in the study of biochemical pathways . Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, for instance, could be used to inhibit enzymes that are crucial in disease progression, providing insights into therapeutic targets.

Material Science: Organic Semiconductors

The pyrazole core is structurally conducive for use in organic semiconductors. These materials are essential for the development of flexible electronic devices . The bromo group in the compound can facilitate the binding of additional functional groups that improve the semiconductor properties.

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analyses . Their distinct chemical properties allow for the separation and identification of compounds in complex mixtures.

Synthetic Chemistry: Building Blocks

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can serve as a building block in the synthesis of more complex molecules . Its reactive sites are amenable to various chemical reactions, making it a versatile precursor in synthetic organic chemistry.

Neuropharmacology: Anticonvulsant Agents

Research has shown that pyrazole derivatives can have anticonvulsant effects, which are beneficial in the treatment of epilepsy . The compound’s ability to modulate neurotransmitter release and neuronal excitability makes it a potential candidate for developing new anticonvulsant medications.

Safety and Hazards

The safety and hazards associated with a specific pyrazole depend on its structure and how it is used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions of research and development in pyrazoles are vast. They are used in a wide range of applications, from medicinal chemistry to agrochemistry . Their versatile structure allows for a wide range of modifications, making them a promising class of compounds for future research.

properties

IUPAC Name

ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALFLXVHDUJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

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